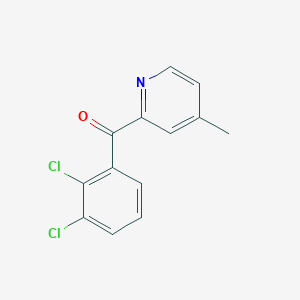

2-(2,3-二氯苯甲酰)-4-甲基吡啶

描述

“2-(2,3-Dichlorobenzoyl)-4-methylpyridine” is a chemical compound. It is related to 2,3-Dichlorobenzoyl chloride , which is used in the preparation of xanthine oxidase inhibitory activity . The molecular formula of 2,3-Dichlorobenzoyl chloride is C7H3Cl3O .

Synthesis Analysis

The synthesis of related compounds involves the use of 2,3-Dichlorobenzoyl chloride. For example, in the synthesis of Lamotrigine, a drug substance, 2,3-Dichlorobenzoyl chloride is treated with cuprous cyanide to form an acyl cyanide . This intermediate is then reacted with the nitrate salt of aminoguanidine to give an intermediate which is cyclised to the diamino triazine of the drug product .Molecular Structure Analysis

The molecular structure of 2,3-Dichlorobenzoyl chloride, a related compound, has the molecular formula C7H3Cl3O . The average mass is 209.457 Da and the monoisotopic mass is 207.924942 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been studied. For instance, a simple, selective, and sensitive gradient reversed-phase liquid chromatography method has been developed for the separation and determination of 2,3-dichlorobenzoic acid, which is an intermediate of the lamotrigine drug substance, and its regio isomers .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dichlorobenzoyl chloride, a related compound, include a molecular formula of C7H3Cl3O, an average mass of 209.457 Da, and a monoisotopic mass of 207.924942 Da .科学研究应用

氢键超分子结合

对氢键超分子结合的研究揭示了2-(2,3-二氯苯甲酰)-4-甲基吡啶衍生物在通过有机酸碱盐形成晶体结构方面的潜力。这些结构展示了广泛的经典氢键和非共价相互作用,有助于理解晶体堆积中的弱和强非共价相互作用。研究表明了这些相互作用在形成1D–3D框架结构中的作用,突出了超分子化学中各种非共价相互作用的重要性 (Khalib et al., 2014)。

硅基介导的卤/卤置换

在有机合成领域,该衍生物在硅基介导的卤/卤置换反应中发挥着关键作用。通过这些反应将氯吡啶转化为溴和碘衍生物的能力展示了该化合物在合成各种卤代吡啶中的实用性。这一过程对于制备用于制药和农药中的中间体至关重要,展示了该化合物在有机合成中的多功能性 (Schlosser & Cottet, 2002)。

配合物合成和配位化学

对与2-(2,3-二氯苯甲酰)-4-甲基吡啶衍生物形成的配合物的合成和结构分析揭示了它们在配位化学中的潜力。通过X射线衍射对这些配合物的特征进行表征,可以深入了解它们的晶体结构和稳定它们的相互作用类型。这一研究领域探索了该化合物在开发具有特定磁性、光学或催化性能的新材料方面的应用,为材料科学和催化学的进步做出贡献 (Xia, 2001)。

吡啶基甲基官能化

使用2-(2,3-二氯苯甲酰)-4-甲基吡啶衍生物对吡啶基甲基团进行官能化在合成增强认知药物方面具有重要意义。这种方法涉及一系列反应,包括氯化和甲磺酰化,以产生新型烷基化剂。这些过程对于开发治疗剂至关重要,展示了该化合物在制药研究中的相关性 (Pesti et al., 2000)。

非经典化合物的制备和表征

对非经典化合物(如四氮杂卟啉配合物)的制备和表征研究突显了2-(2,3-二氯苯甲酰)-4-甲基吡啶衍生物在开发具有不寻常键合系统的材料方面的潜力。这些研究为超分子化学领域做出贡献,为设计和合成具有独特性能的新化合物提供了见解,以应用于光电子学和催化 (Kimura et al., 2011)。

安全和危害

The safety data sheet for 2,3-Dichlorobenzoyl chloride, a related compound, indicates that it causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

属性

IUPAC Name |

(2,3-dichlorophenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c1-8-5-6-16-11(7-8)13(17)9-3-2-4-10(14)12(9)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFCWCYCRLAABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dichlorobenzoyl)-4-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452911.png)

![7-Iodopyrido[2,3-b]pyrazine](/img/structure/B1452914.png)

![[4-(2-Chlorophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1452920.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B1452923.png)

![1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1452924.png)

![Methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1452930.png)

![Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate](/img/structure/B1452934.png)